Gluten Exorphin B5

Vue d'ensemble

Description

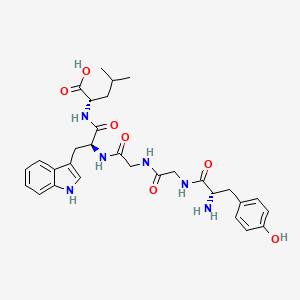

Gluten Exorphin B5 is an opioid peptide derived from the digestion of gluten, a protein found in wheat and related grains. This compound is a pentapeptide with the sequence Tyr-Gly-Gly-Trp-Leu. It is known for its ability to interact with opioid receptors in the body, influencing various physiological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gluten Exorphin B5 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Gluten Exorphin B5 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tryptophan residue, affecting the peptide’s activity.

Reduction: Reduction reactions can be used to protect the peptide from oxidative damage during synthesis and storage.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups, used in SPPS.

Major Products:

Oxidized Peptides: Modified peptides with altered biological activity.

Reduced Peptides: Peptides with protected functional groups.

Substituted Peptides: Analog peptides with different amino acid sequences.

Applications De Recherche Scientifique

Chemistry

- Model Peptide Studies: GE-B5 serves as a model peptide for studying peptide synthesis and modification techniques, contributing to advancements in peptide chemistry.

Biology

- Gastrointestinal Function: Investigated for its role in gastrointestinal physiology and hormonal regulation, particularly its effects on gut health and metabolism.

Medicine

- Neurological Conditions: Explored for potential therapeutic effects on neurological disorders due to its opioid-like properties and interaction with neurotransmitter systems .

- Metabolic Disorders: Initial studies suggest that GE-B5 may influence insulin production post-meal intake, linking it to metabolic regulation .

Industry

- Gluten-Free Product Development: Understanding the biochemical pathways influenced by GE-B5 can aid in developing gluten-free products and addressing gluten-related disorders.

Hormonal Secretion

Research has demonstrated that GE-B5 significantly increases prolactin levels in animal models within 20 minutes of administration. This effect is mediated by opioid receptors located outside the blood-brain barrier, indicating that GE-B5 can influence neurotransmitter release without crossing this barrier .

Cell Proliferation

Studies have shown that GE-B5 promotes cell proliferation in various cell lines. The following table summarizes findings on cell viability:

| Cell Line | Concentration (µM) | Effect on Viability |

|---|---|---|

| SUP-T1 | 20 | Significant increase |

| Caco-2 | >250 | Significant increase |

In particular, concentrations as low as 20 µM have been effective in enhancing cell viability in SUP-T1 cells, while higher concentrations were required for Caco-2 cells .

Behavioral Influence

Animal studies suggest that gluten exorphins can affect pain perception and anxiety-like behaviors. The antinociceptive effects observed imply potential applications in pain management therapies .

Detection in Human Blood

Recent studies utilizing liquid chromatography-tandem mass spectrometry have detected GE-B4 and GE-B5 in the blood of patients with celiac disease. This finding raises questions about their systemic effects and potential roles in gluten sensitivity conditions .

Insulin Production Stimulation

Early rodent studies indicated that gluten exorphins could stimulate insulin production after meal intake. This effect was linked to their opioid activity and inhibited by naloxone administration, suggesting a role in metabolic regulation through peripheral nervous system interactions .

Mécanisme D'action

Gluten Exorphin B5 exerts its effects by binding to opioid receptors, particularly the delta-opioid receptor. This interaction can influence pain perception, gastrointestinal motility, and hormonal release. The peptide’s ability to cross the intestinal barrier and enter the bloodstream allows it to affect central nervous system functions .

Comparaison Avec Des Composés Similaires

Gluten Exorphin A5: Another opioid peptide with the sequence Gly-Tyr-Tyr-Pro-Thr.

Gluten Exorphin B4: A tetrapeptide with the sequence Tyr-Gly-Gly-Trp.

Gliadorphin-7: A heptapeptide derived from alpha-gliadin with the sequence Tyr-Pro-Gln-Pro-Gln-Pro-Phe

Comparison: Gluten Exorphin B5 is unique due to its specific sequence and high affinity for the delta-opioid receptor.

Activité Biologique

Gluten Exorphin B5 (GE-B5) is a bioactive peptide derived from the digestion of gluten, particularly wheat gluten. It has garnered attention due to its potential opioid-like effects and its influence on various biological processes, including cell proliferation, hormone secretion, and behavioral responses. This article provides a comprehensive overview of the biological activity of GE-B5, supported by research findings, data tables, and case studies.

Overview of this compound

GE-B5 is classified as an opioid peptide, which means it can interact with opioid receptors in the body. Its primary mechanism involves binding to δ-opioid receptors (DOR) and μ-opioid receptors (MOR), leading to various physiological effects. Among gluten-derived peptides, GE-B5 has been identified as the most potent in terms of biological activity.

Opioid Receptor Interaction

Research indicates that GE-B5 stimulates prolactin (PRL) secretion through peripheral opioid receptors. Studies have shown that the administration of GE-B5 in animal models leads to a significant increase in PRL levels, which can be blocked by opioid antagonists such as naloxone. This suggests that GE-B5 exerts its effects primarily outside the blood-brain barrier (BBB), influencing neurotransmitter release without directly crossing it .

1. Hormonal Secretion

GE-B5 has been shown to stimulate PRL secretion in rats. In one study, intravenous administration of GE-B5 resulted in a statistically significant increase in PRL levels within 20 minutes post-administration, confirming its role as a modulator of pituitary function .

2. Cell Proliferation

Recent studies have demonstrated that GE-B5 promotes cell proliferation in various cell lines, including SUP-T1 (a human T-cell line) and Caco-2 (human intestinal epithelial cells). Specifically, GE-B5 treatment led to a concentration-dependent increase in cell viability and metabolic activity. In SUP-T1 cells, effective concentrations were identified at 20 µM for GE-B5, which significantly enhanced cell proliferation compared to untreated controls .

| Cell Line | Concentration (µM) | Effect on Viability |

|---|---|---|

| SUP-T1 | 20 | Significant increase |

| Caco-2 | >250 | Significant increase |

3. Behavioral Influence

Research has also explored the potential behavioral effects of gluten exorphins, including GE-B5. Animal studies suggest that these peptides can influence pain perception and anxiety-like behaviors. For instance, gliadin-derived exorphins have shown antinociceptive effects and modifications in learning behaviors during stress tests .

Detection in Human Blood

A notable study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect GE-B4 and GE-B5 in the blood of patients with celiac disease (CD). The presence of these peptides in human circulation indicates their potential systemic effects and raises questions about their role in conditions related to gluten sensitivity .

Insulin Production Stimulation

Early rodent studies indicated that gluten exorphins could stimulate insulin production post-meal intake. This effect was linked to their opioid activity and was completely inhibited by naloxone administration, suggesting that gluten exorphins may play a role in metabolic regulation through their interaction with the peripheral nervous system .

Discussion

The biological activity of this compound highlights its multifaceted roles as an opioid peptide with significant implications for hormonal regulation, cellular processes, and behavioral responses. The ability of GE-B5 to influence PRL secretion and promote cell proliferation underscores its potential therapeutic applications, particularly in metabolic disorders and conditions associated with immune dysregulation.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDBWDFQAZNDLP-HVCNVCAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gluten Exorphin B5 and how does it exert its effects?

A1: this compound (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide derived from the enzymatic digestion of wheat gluten. [, ] It primarily exerts its effects by stimulating prolactin secretion. Research suggests this action is mediated through opioid receptors located outside the blood-brain barrier. [, ]

Q2: What is the structural difference between Gluten Exorphin B4 and B5, and how does it impact their activity?

A2: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) shares an identical N-terminal sequence with this compound (Tyr-Gly-Gly-Trp-Leu) but lacks the carboxy-terminal leucine. [, ] Studies in male rats demonstrate that while this compound effectively stimulates prolactin release, Gluten Exorphin B4 does not, even at higher doses. [, ] This suggests the presence of the leucine residue is crucial for the prolactin-stimulating activity of this compound. [, ]

Q3: Has this compound been studied in other species besides rats?

A3: Yes, beyond studies in rats, the impact of chemically synthesized this compound on chicken lymphocyte immune activity has been investigated in vitro. [] Results indicate that this compound can significantly enhance cell proliferation and increase IL-4 mRNA levels in chicken peripheral blood mononuclear cells. []

Q4: Are there any analytical methods available to measure this compound levels?

A4: Yes, a liquid chromatography-mass spectrometry assay has been developed for quantifying this compound in cerebrospinal fluid. [] This analytical advancement allows for more precise measurement and monitoring of this compound levels in research settings.

Q5: How does this compound reach its site of action after ingestion?

A5: While the exact mechanisms of absorption, distribution, metabolism, and excretion (ADME) of this compound require further investigation, research shows that intravenous administration of this compound effectively stimulates prolactin secretion in rats. [] This suggests the peptide can enter the bloodstream and reach its target sites. Further research is needed to fully elucidate the pharmacokinetic properties of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.